molecular formula C12H19NO5 B2475977 Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate CAS No. 1779769-94-6

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B2475977
CAS No.: 1779769-94-6
M. Wt: 257.286
InChI Key: XTDKZBQVXXCMKF-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate is a synthetic organic compound with a complex structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate typically involves multiple steps. One common method includes the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl methyl(2-oxoethyl)carbamate
  • Tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .

Biological Activity

Tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₉NO₄
  • Molecular Weight : 243.29 g/mol
  • CAS Number : 88790-37-8
  • Physical State : Solid
  • Purity : ≥90%

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 4-pyrrolidinecarboxylate with methoxyacetyl chloride under basic conditions. This method has been documented in various studies, emphasizing the importance of controlling reaction conditions to optimize yield and purity.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound has shown IC₅₀ values in the low micromolar range, indicating potent activity.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-7 (Breast)3.7Induction of apoptosis and cell cycle arrest
HCT116 (Colon)2.2Inhibition of DNA synthesis
A549 (Lung)4.4Modulation of signaling pathways

Antioxidant Activity

In addition to its antiproliferative effects, this compound has demonstrated antioxidant properties. It was found to reduce oxidative stress markers in cell cultures treated with tert-butyl hydroperoxide (TBHP), suggesting a protective role against oxidative damage.

Case Studies

  • Study on Antiproliferative Activity :
    A study published in MDPI evaluated the effects of various derivatives, including this compound, on cancer cell lines. The results indicated a strong correlation between structural modifications and biological activity, with specific substitutions enhancing potency against cancer cells .
  • Antioxidant Mechanisms :
    Another research effort focused on the antioxidant capabilities of the compound. The study utilized DPPH and FRAP assays to quantify antioxidant activity, revealing that the compound significantly outperformed standard antioxidants like BHT .

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-6-8(9(14)7-13)5-10(15)17-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDKZBQVXXCMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(=O)C1)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779769-94-6
Record name tert-butyl 3-(2-methoxy-2-oxoethyl)-4-oxopyrrolidine-1-carboxylate
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